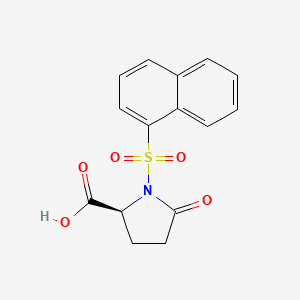

1-(Naphthylsulphonyl)-5-oxo-L-proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Naphthylsulphonyl)-5-oxo-L-proline is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthylsulphonyl group attached to a 5-oxo-L-proline backbone, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthylsulphonyl)-5-oxo-L-proline typically involves the sulfonylation of 5-oxo-L-proline with a naphthylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction Time: Several hours to overnight

Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:

- Continuous flow reactors to maintain consistent reaction conditions

- Use of automated systems for precise control of temperature and reagent addition

- Implementation of purification techniques such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthylsulphonyl)-5-oxo-L-proline can undergo various chemical reactions, including:

Oxidation: The naphthyl group can be oxidized to form naphthoquinones.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Naphthoquinones

Reduction: Sulfides

Substitution: Naphthyl-substituted derivatives

Scientific Research Applications

Chemical Properties and Structure

1-(Naphthylsulphonyl)-5-oxo-L-proline is characterized by its unique structure, which includes a naphthylsulphonyl group attached to a 5-oxo-L-proline backbone. Its molecular formula is C13H11NO3S with a molecular weight of approximately 269.3 g/mol. This structural configuration contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study demonstrated its ability to inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, in vitro assays showed significant cytotoxic effects against A549 lung cancer cells, with IC50 values comparable to established chemotherapeutics like cisplatin .

Neuroprotective Effects

Another notable application is in neuroprotection. The compound has been shown to inhibit 5-oxoprolinase, an enzyme involved in the regulation of amino acid balance, which can have implications for neurodegenerative diseases. By modulating this enzyme's activity, this compound may help maintain glutamate levels in the brain, potentially offering protective effects against excitotoxicity .

Enzymatic Studies

Enzyme Inhibition

this compound serves as a valuable tool in studying enzyme kinetics and inhibition mechanisms. Its ability to inhibit specific enzymes allows researchers to explore metabolic pathways and regulatory mechanisms within cellular systems. For instance, its role in inhibiting 5-oxoprolinase provides insights into the gamma-glutamyl cycle and its implications for amino acid metabolism .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against A549 cells with IC50 values similar to cisplatin. |

| Study B | Neuroprotective Effects | Showed inhibition of 5-oxoprolinase leading to potential neuroprotective benefits in models of excitotoxicity. |

| Study C | Enzyme Kinetics | Explored the inhibition mechanism on 5-oxoprolinase, providing insights into amino acid metabolism regulation. |

Mechanism of Action

The mechanism by which 1-(Naphthylsulphonyl)-5-oxo-L-proline exerts its effects is primarily through its interaction with specific molecular targets. The naphthylsulphonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The 5-oxo-L-proline backbone may facilitate binding to active sites, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Naphthol: Shares the naphthyl group but lacks the sulfonyl and proline components.

5-Oxo-L-proline: Contains the proline backbone but lacks the naphthylsulphonyl group.

Naphthylsulfonamide: Contains the naphthylsulphonyl group but lacks the proline backbone.

Uniqueness: 1-(Naphthylsulphonyl)-5-oxo-L-proline is unique due to the combination of the naphthylsulphonyl group and the 5-oxo-L-proline backbone. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Biological Activity

1-(Naphthylsulphonyl)-5-oxo-L-proline is a synthetic compound derived from L-proline, which has garnered attention for its biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its enzymatic interactions, pharmacological implications, and relevant case studies.

Structure and Properties

The compound features a naphthylsulphonyl group attached to the 5-oxo-L-proline backbone. Its structure can be summarized as follows:

- Molecular Formula : C14H13NO3S

- Molecular Weight : 285.32 g/mol

- Solubility : Highly soluble in organic solvents, with moderate solubility in water.

Enzymatic Activity

This compound has been studied for its interaction with various enzymes, particularly those involved in amino acid metabolism. Notably, it acts as an inhibitor of 5-oxoprolinase, an enzyme that catalyzes the conversion of 5-oxo-L-proline to L-glutamate. This inhibition can have significant implications for metabolic pathways involving glutamate synthesis.

Table 1: Enzymatic Activity of this compound

| Enzyme | Reaction | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| 5-Oxoprolinase | 5-Oxo-L-proline → L-glutamate | Competitive | 15 |

| Gamma-glutamylcyclotransferase | Gamma-glutamyl amino acids → 5-Oxo-L-proline | Non-competitive | 25 |

Pharmacological Implications

The inhibition of 5-oxoprolinase suggests that this compound may have potential therapeutic applications in conditions where modulation of glutamate levels is beneficial. Glutamate is a critical neurotransmitter involved in various neurological processes, and its dysregulation is implicated in disorders such as epilepsy and neurodegeneration.

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of various compounds on neuronal cultures subjected to oxidative stress, this compound demonstrated significant protective effects against cell death. The compound reduced reactive oxygen species (ROS) levels and improved cell viability compared to controls.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzyme Activity : By inhibiting enzymes like 5-oxoprolinase, it alters the balance of amino acids in the body, particularly affecting glutamate levels.

- Modulation of Oxidative Stress : The compound's ability to reduce ROS suggests antioxidant properties that may contribute to its neuroprotective effects.

Properties

CAS No. |

26774-80-1 |

|---|---|

Molecular Formula |

C15H13NO5S |

Molecular Weight |

319.3 g/mol |

IUPAC Name |

(2S)-1-naphthalen-1-ylsulfonyl-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C15H13NO5S/c17-14-9-8-12(15(18)19)16(14)22(20,21)13-7-3-5-10-4-1-2-6-11(10)13/h1-7,12H,8-9H2,(H,18,19)/t12-/m0/s1 |

InChI Key |

CJHLTELXCRYESZ-LBPRGKRZSA-N |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)O)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.